Methyl 3-methyl-5-phenylpent-2-enoate
Overview
Description
“Methyl 3-methyl-5-phenylpent-2-enoate” is a chemical compound with the molecular formula C13H16O2 . It has a molecular weight of 204.26500 . The compound is also known by other names such as “2-Pentenoic acid,3-methyl-5-phenyl-,methyl ester” and "3-Methyl-5-phenyl-pent-2-ensaeuremethylester" .
Synthesis Analysis
The synthesis of “Methyl 3-methyl-5-phenylpent-2-enoate” involves a synthetic route that includes compounds like “Methyl 2-(diethylamino)ethyl ether” (CAS#:1067-74-9) and “Benzylacetone” (CAS#:2550-26-7) . The literature cites a patent by Sandoz Patent GmbH (Patent: DE2546906, 1976; Chem.Abstr., 1977, vol. 86, # 43443) related to the synthesis .Molecular Structure Analysis
The molecular structure of “Methyl 3-methyl-5-phenylpent-2-enoate” is based on its molecular formula C13H16O2 . The exact mass of the compound is 204.11500 .Scientific Research Applications
Asymmetric Synthesis and Chiral Complexes
Methyl 3-methyl-5-phenylpent-2-enoate has been utilized in the study of asymmetric synthesis. One such application involves the isomerization of this compound in the presence of chiral ruthenium complexes, leading to the formation of enantiomerically enriched products. This process is significant in creating chiral molecules, which are crucial in many areas of chemistry and pharmaceuticals (Matteoli et al., 1984).
Heterocyclic System Synthesis
The compound is also used in the synthesis of heterocyclic systems. For instance, it has been involved in the preparation of various pyridine and pyrimidinone derivatives, which are key structures in many biologically active molecules (Selič, Grdadolnik, & Stanovnik, 1997).
Optically Active Compound Synthesis
Additionally, methyl 3-methyl-5-phenylpent-2-enoate has been used in generating optically active compounds through enantioselective processes. Such processes are significant for creating specific enantiomers of a compound, which can have different biological activities (Nakamura et al., 2002).
π-Complex Formation Study
In the study of π-complex formation, this compound has been used to understand the dynamics of copper-alkene π-complexes. Such studies provide insights into the mechanisms of organic reactions involving metal catalysts (Christenson, Olsson, & Ullenius, 1989).
Mimetic Synthesis
It has also played a role in the synthesis of conformationally restricted mimetics, such as in the preparation of a phenylalanine mimetic via a ring-closing metathesis reaction (Abell et al., 1998).
Fluorescence Study
This compound is involved in fluorescence studies, where it has been used to synthesize fluorescent secondary products. Understanding fluorescence properties is important in materials science and biochemical imaging (Nagai et al., 1996).
Photochemical Reaction Effects
Its derivatives are studied to understand the effects of substitution on the photochemistry of bichromophoric systems. Such studies are essential for the development of photoresponsive materials (Ellis‐Davies et al., 1984).
Chemoenzymatic Synthesis
The compound is used in lipase-mediated kinetic resolution processes, which is a method for preparing enantiomerically pure compounds. This has implications in pharmaceutical synthesis and chiral chemistry (Kamal, Krishnaji, & Khanna, 2006).
Study of Diastereoisomers
Research involving the synthesis of diastereoisomers of complex organic compounds, where this compound acts as a precursor, contributes to our understanding of molecular structures and stereochemistry (Curilazo et al., 2017).
C-Alkylation Studies
The compound is utilized in C-alkylation studies, where understanding the reactivity and selectivity of such reactions is crucial for synthetic organic chemistry (Kryshtal, Zhdankina, & Serebryakov, 1997).
Intramolecular Reactions and Cyclization
Intramolecular reactions and cyclization studies of this compound contribute to the understanding of organic reaction mechanisms, which is fundamental in synthetic chemistry (Celestina et al., 2004).
properties
IUPAC Name |
methyl (E)-3-methyl-5-phenylpent-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-11(10-13(14)15-2)8-9-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLHOBDBQPCZGQ-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)CCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/CCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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